molecular formula C26H25N3O B2892615 4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(2,3-dimethylphenyl)pyrrolidin-2-one CAS No. 847395-61-3

4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(2,3-dimethylphenyl)pyrrolidin-2-one

Cat. No.: B2892615
CAS No.: 847395-61-3
M. Wt: 395.506
InChI Key: FEQGWIGSDLWMRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(2,3-dimethylphenyl)pyrrolidin-2-one is a pyrrolidin-2-one derivative featuring two key substituents:

  • A 1-benzyl group attached to the nitrogen of the benzimidazole ring (1H-1,3-benzodiazol-2-yl moiety).
  • A 2,3-dimethylphenyl group at position 1 of the pyrrolidin-2-one scaffold.

The benzyl group may enhance lipophilicity and π-π stacking interactions, while the dimethylphenyl substituent could influence steric and electronic properties.

Properties

IUPAC Name

4-(1-benzylbenzimidazol-2-yl)-1-(2,3-dimethylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O/c1-18-9-8-14-23(19(18)2)28-17-21(15-25(28)30)26-27-22-12-6-7-13-24(22)29(26)16-20-10-4-3-5-11-20/h3-14,21H,15-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEQGWIGSDLWMRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(2,3-dimethylphenyl)pyrrolidin-2-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with benzaldehyde under acidic conditions.

    Introduction of the Benzyl Group: The benzimidazole core can be benzylated using benzyl chloride in the presence of a base like potassium carbonate.

    Formation of the Pyrrolidinone Ring: The final step involves the cyclization of an appropriate precursor to form the pyrrolidinone ring, possibly through a reaction with 2,3-dimethylphenylacetic acid under dehydrating conditions.

Industrial Production Methods

Industrial production methods for such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or pyrrolidinone moieties.

    Reduction: Reduction reactions could target the imine or carbonyl groups within the structure.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings or at the benzimidazole nitrogen.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions might include the use of halogenating agents or nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, compounds with benzimidazole and pyrrolidinone structures are often investigated for their potential as enzyme inhibitors, antimicrobial agents, or anticancer drugs.

Medicine

In medicinal chemistry, such compounds might be explored for their pharmacological properties, including their ability to interact with specific biological targets.

Industry

Industrially, these compounds could find applications in the development of new materials, such as polymers or dyes, due to their unique structural properties.

Mechanism of Action

The mechanism of action for 4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(2,3-dimethylphenyl)pyrrolidin-2-one would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA, modulating their function through binding interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural Comparison of Pyrrolidin-2-One Derivatives

Compound Name Benzimidazole Substituent Pyrrolidinone Substituent Registry Number (RN) Key Structural Differences
Target Compound : 4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(2,3-dimethylphenyl)pyrrolidin-2-one 1-Benzyl 2,3-Dimethylphenyl Not provided Reference compound for comparison.
4-(1-(3-Methylbutyl)-1H-benzimidazol-2-yl)-1-(2,3-dimethylphenyl)pyrrolidin-2-one 1-(3-Methylbutyl) 2,3-Dimethylphenyl 847395-60-2 Aliphatic side chain (3-methylbutyl) replaces benzyl.
4-(1-(2-Fluorobenzyl)-1H-benzimidazol-2-yl)-1-(3-methylphenyl)pyrrolidin-2-one 1-(2-Fluorobenzyl) 3-Methylphenyl 848063-89-8 Fluorine introduced on benzyl; methylphenyl at position 1.
4-(1-Butyl-1H-benzimidazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one 1-Butyl 3-Chloro-2-methylphenyl 847394-50-7 Chloro and methyl groups on phenyl; butyl chain on benzimidazole.
4-(1H-Benzimidazol-2-yl)-1-benzylpyrrolidin-2-one None (1H-benzimidazole) Benzyl 847396-32-1 Benzyl on pyrrolidinone; no substituent on benzimidazole.
4-(1-Methyl-1H-benzimidazol-2-yl)-1-(3-(trifluoromethyl)phenyl)pyrrolidin-2-one 1-Methyl 3-Trifluoromethylphenyl 847395-09-9 Trifluoromethyl group enhances electron-withdrawing effects.

Analysis of Structural Variations

a) Substituents on Benzimidazole
  • Aliphatic vs.
  • Electron-Withdrawing Modifications : The 2-fluorobenzyl substituent in introduces polarity and may affect binding affinity via halogen bonding.
  • Simple Alkyl Chains : The butyl group in and methyl group in reduce steric bulk, possibly improving metabolic stability.
b) Substituents on Pyrrolidinone Phenyl Ring
  • Halogenated Derivatives : The 3-chloro-2-methylphenyl group in and 3-trifluoromethylphenyl in introduce electron-withdrawing effects, which could modulate electronic interactions with target proteins.
  • Positional Isomerism : The shift from 2,3-dimethylphenyl (target) to 3-methylphenyl in may alter steric hindrance or π-stacking.
c) Unsubstituted Benzimidazole

The compound in lacks a substituent on the benzimidazole nitrogen (1H-benzimidazole), which reduces steric hindrance and may simplify synthesis but could decrease receptor selectivity.

Implications of Structural Differences

While the provided evidence lacks direct pharmacological or physicochemical data, the following hypotheses can be drawn based on chemical principles:

Lipophilicity : Fluorinated () and trifluoromethylated () derivatives may exhibit increased lipophilicity, enhancing blood-brain barrier penetration.

Steric Effects : Bulky substituents like benzyl (target) or 3-methylbutyl () might hinder binding to flat active sites but improve selectivity.

Electronic Effects : Electron-withdrawing groups (e.g., chloro in , trifluoromethyl in ) could stabilize charge-transfer interactions in enzyme pockets.

Biological Activity

4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(2,3-dimethylphenyl)pyrrolidin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature regarding its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described by the following molecular formula:

  • Molecular Formula : C20H22N2O
  • Molecular Weight : 306.41 g/mol

Research indicates that compounds with similar structures often exhibit diverse biological activities. The benzodiazole moiety is known for its ability to interact with various biological targets, including enzymes and receptors. The specific mechanisms of action for 4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(2,3-dimethylphenyl)pyrrolidin-2-one are still under investigation, but potential mechanisms may include:

  • Enzyme Inhibition : Compounds in this class may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Modulation : Interaction with neurotransmitter receptors could suggest potential applications in neuropharmacology.

Anticancer Properties

A study focusing on related benzodiazole derivatives highlighted their antiproliferative activity against various cancer cell lines. For instance, compounds were shown to reduce mTORC1 activity and enhance autophagy, which are critical pathways in cancer metabolism and survival . While specific data on 4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(2,3-dimethylphenyl)pyrrolidin-2-one is limited, it is reasonable to hypothesize similar effects based on structural analogs.

Antimicrobial Activity

The benzodiazole framework has been associated with antimicrobial properties. Research into related compounds has demonstrated efficacy against bacterial strains and fungi . The potential for 4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(2,3-dimethylphenyl)pyrrolidin-2-one to exhibit similar activity warrants further exploration.

Case Study 1: Anticancer Activity

In a preliminary study on a structurally similar compound, researchers observed submicromolar antiproliferative effects in pancreatic cancer cells (MIA PaCa-2). The compound reduced mTORC1 activity and increased basal autophagy levels while impairing autophagic flux under nutrient-replete conditions . These findings suggest that the compound could be a candidate for further development in cancer therapy.

Case Study 2: Neuropharmacological Applications

Another study examined the effects of benzodiazole derivatives on neurotransmitter systems. Compounds were found to modulate serotonin receptors, indicating potential applications in treating mood disorders . This suggests that 4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(2,3-dimethylphenyl)pyrrolidin-2-one may also influence neurological pathways.

Data Tables

Property Value
Molecular FormulaC20H22N2O
Molecular Weight306.41 g/mol
Purity≥99% (as per supplier specifications)
Storage ConditionsAmbient temperature
Biological Activity Target Effect
AntiproliferativeCancer Cells (e.g., MIA PaCa-2)Reduced cell proliferation
AntimicrobialBacterial and Fungal StrainsPotential inhibitory effects

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.